Product packaging for (4-Butoxypyridin-2-yl)methanol(Cat. No.:)

(4-Butoxypyridin-2-yl)methanol

Cat. No.: B8605798
M. Wt: 181.23 g/mol
InChI Key: MYMMSYPIBXOFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Butoxypyridin-2-yl)methanol is a chemical compound of interest in various scientific research and development fields. This compound belongs to a class of pyridine derivatives featuring a hydroxymethyl group, which can serve as a versatile building block for further chemical synthesis . Compounds within this structural family are frequently utilized in pharmaceutical research and the synthesis of more complex molecules . Researchers value these derivatives for their potential as intermediates in creating active compounds. The structure of this compound, characterized by its pyridine core and butoxy substituent, suggests potential for use in materials science and as a key intermediate in organic synthesis projects. Handling and Safety: As a research chemical, appropriate safety precautions must be observed. While a specific safety data sheet for this compound was not identified, related (pyridin-2-yl)methanol compounds can carry hazards such as skin irritation, eye irritation, or toxicity if swallowed . It is crucial to handle this product using personal protective equipment and in a well-ventilated place . Storage: To maintain stability, it is recommended to store this product in a tightly closed container under an inert atmosphere at room temperature or refrigerated, consistent with practices for similar compounds . Disclaimer: this compound is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct their own safety and handling assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B8605798 (4-Butoxypyridin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(4-butoxypyridin-2-yl)methanol

InChI

InChI=1S/C10H15NO2/c1-2-3-6-13-10-4-5-11-9(7-10)8-12/h4-5,7,12H,2-3,6,8H2,1H3

InChI Key

MYMMSYPIBXOFHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NC=C1)CO

Origin of Product

United States

Significance of Pyridine Based Scaffolds in Contemporary Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. nih.gov Its structural similarity to benzene, combined with the unique properties conferred by the nitrogen atom, makes it a "privileged scaffold." researchgate.netnih.gov This means that the pyridine core is found in a multitude of biologically active compounds and approved drugs. researchgate.netdovepress.com The nitrogen atom's weak basicity and ability to form hydrogen bonds can enhance the aqueous solubility and pharmacological characteristics of drug molecules. nih.govmdpi.com

Pyridine scaffolds are integral to a wide range of therapeutic areas, featuring in compounds with antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties, among others. dovepress.commdpi.com They are naturally present in essential molecules like vitamins (such as niacin and vitamin B6), coenzymes (e.g., NAD, NADP), and alkaloids. dovepress.commdpi.com The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their interaction with biological targets. dovepress.com The development of novel synthetic methods to create substituted and fused-ring pyridines remains an active area of research, highlighting the scaffold's enduring importance. nih.gov

Overview of Butoxy Substituted Pyridine Derivatives and Their Structural Features

Alkoxy-substituted pyridines are a specific class of pyridine (B92270) derivatives where an alkoxy group (an alkyl group single-bonded to an oxygen atom) is attached to the pyridine ring. The introduction of a butoxy group (–O–(CH₂)₃–CH₃) imparts distinct structural and electronic features. The butoxy group, being relatively bulky, can introduce steric hindrance that influences the molecule's conformation and its interactions with other molecules.

Specific Research Focus: 4 Butoxypyridin 2 Yl Methanol Within the Context of Pyridine Chemistry

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections that lead to readily available starting materials. The primary disconnections involve the C-O bond of the butoxy ether and the C-C bond of the hydroxymethyl group, which is synthetically equivalent to a carboxylic acid or ester.

One key disconnection is at the ether linkage, which suggests an O-alkylation of a 4-hydroxypyridine (B47283) derivative. This leads back to (4-hydroxypyridin-2-yl)methanol and a suitable butylating agent. A further disconnection of the hydroxymethyl group via a functional group interconversion (FGI) points to a more stable precursor like a 4-hydroxypyridine-2-carboxylic acid or its ester.

Alternatively, the hydroxymethyl group can be disconnected first. An FGI suggests that the alcohol can be obtained from the reduction of a corresponding carboxylic acid, ester, or aldehyde at the C2 position. This leads to precursors such as 4-butoxypyridine-2-carboxylic acid or its methyl ester. Disconnecting the butoxy group from this intermediate again points towards a 4-halopyridine precursor, such as methyl 4-chloropyridine-2-carboxylate.

A more complex retrosynthetic approach involves the deconstruction of the pyridine ring itself. This strategy would build the pyridine core from acyclic precursors already bearing the necessary functional groups or their synthetic equivalents. This approach can offer high regioselectivity in placing the substituents.

Direct Synthesis Approaches to this compound

Direct synthesis approaches focus on modifying an existing pyridine ring to introduce the required butoxy and hydroxymethyl functionalities.

Functionalization of Pre-existing Pyridine Rings Bearing Hydroxymethyl Groups

Introduction of the Butoxy Moiety via Alkylation of Hydroxypyridines

The synthesis of 4-alkoxypyridines through the alkylation of 4-hydroxypyridines is a well-established method. epo.orgchemicalbook.commountainscholar.org This strategy can be adapted to synthesize precursors for this compound. The reaction typically involves the treatment of a 4-hydroxypyridine derivative with a base to form the corresponding pyridinolate, which then acts as a nucleophile towards an alkylating agent like butyl bromide or iodide. The choice of solvent and base is crucial to control the regioselectivity of the alkylation, as N-alkylation can be a competing reaction pathway. core.ac.uk For instance, using sodium hydride in a polar aprotic solvent like DMSO is known to favor O-alkylation. epo.org

A general procedure for the O-alkylation of a 4-hydroxypyridine is presented in the table below.

ReactantReagentSolventConditionsProductYieldReference
4-HydroxypyridineNaH, Alkyl halideDMSORoom Temperature4-AlkoxypyridineGood epo.org
2-HydroxypyridineAlkyl halide, K2CO3AcetoneReflux2-AlkoxypyridinePoor researchgate.net
2-HydroxypyridineAlkyl halide, Ag2OTolueneReflux2-Alkoxypyridine~85% researchgate.net

Reduction of Carboxylic Acid, Ester, or Aldehyde Precursors at the C2 Position

A highly efficient and direct route to this compound involves the reduction of a corresponding C2-carbonyl precursor. A documented synthesis utilizes the reduction of methyl 4-butoxypyridine-2-carboxylate with sodium borohydride (B1222165) in methanol. epo.org This method provides a straightforward conversion of the ester to the desired primary alcohol.

The reaction proceeds by the nucleophilic addition of a hydride from sodium borohydride to the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then eliminates the methoxy (B1213986) group, and a subsequent reduction of the transient aldehyde yields the primary alcohol.

Table of Reduction Reaction Data

Starting Material Reducing Agent Solvent Conditions Product Yield Reference
Methyl 4-butoxypyridine-2-carboxylate Sodium Borohydride Methanol Not specified This compound Not specified epo.org

Multi-Step Synthetic Pathways Incorporating this compound

Multi-step syntheses allow for the systematic construction of the target molecule, often starting from simpler, commercially available pyridine derivatives.

Construction of the Pyridine Core with Pre-installed Substituents

The synthesis of the key precursor, methyl 4-butoxypyridine-2-carboxylate, can be achieved from a halogenated pyridine. For instance, the methoxy analogue, methyl 4-methoxypyridine-2-carboxylate, has been synthesized from methyl 4-chloropyridine-2-carboxylate hydrochloride by heating in methanol. An analogous reaction using butanol would be expected to yield the desired butoxy derivative. The starting chloro-substituted pyridine can be prepared from 2-methyl-4-nitropyridine-N-oxide through a series of reactions including chlorination and oxidation. google.com

The synthesis of substituted pyridines can also be achieved through various cyclization reactions, which build the heterocyclic ring from acyclic precursors. researchgate.netresearchgate.netprinceton.edunih.gov These methods offer the advantage of installing the desired substituents with high regiocontrol. For example, a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids can produce highly functionalized 4-hydroxypyridines, which can then be further elaborated. researchgate.net

Table of Precursor Synthesis Data

Starting Material Reagents Product Yield Reference
Methyl 4-chloropyridine-2-carboxylate hydrochloride Methanol Methyl 4-methoxypyridine-2-carboxylate 88%

Protecting Group Strategies for Selective Functionalization

In the multistep synthesis of complex molecules like derivatives of this compound, protecting groups are essential for masking specific functional groups to prevent unwanted side reactions. numberanalytics.compressbooks.pub The choice of a protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal. numberanalytics.compressbooks.pub

For hydroxyl groups, several protecting groups are commonly employed:

Silyl ethers , such as tert-butyldimethylsilyl (TBDMS), are widely used and can be removed by treatment with acid or a fluoride (B91410) ion source like tetra-n-butylammonium fluoride (TBAF). libretexts.org

Benzyl (B1604629) (Bn) ethers are stable under a variety of conditions and are typically removed by hydrogenolysis. libretexts.orgwiley-vch.de

Acetyl (Ac) groups can be cleaved by acid or base hydrolysis. libretexts.org

In the context of synthesizing derivatives of pyridine-containing compounds, protecting groups play a vital role. For instance, in the synthesis of certain C-nucleosides, a tert-butyldimethylsilyl (TBDMS) group is used to protect a hydroxyl function, which is later removed using triethylamine (B128534) trihydrofluoride (Et3N·3HF). acs.org Similarly, a tert-butoxycarbonyl (Boc) group, which is sensitive to acid, can be employed to protect an amino group. nih.gov The strategic use of different protecting groups, such as masking a 2-acetamido group as a diacetylamino group, has been key in the synthesis of complex oligosaccharides. nih.gov

The following table summarizes common protecting groups and their removal conditions:

Protecting GroupFunctional Group ProtectedRemoval Conditions
tert-Butyldimethylsilyl (TBDMS)HydroxylAcid, Fluoride ion (e.g., TBAF) libretexts.org
Benzyl (Bn)HydroxylHydrogenolysis libretexts.orgwiley-vch.de
Acetyl (Ac)HydroxylAcid or Base libretexts.org
tert-Butoxycarbonyl (Boc)AmineAcid nih.gov

Advanced Synthetic Transformations for this compound Derivatives

The core structure of this compound can be modified through various advanced synthetic transformations to generate a library of derivatives. These transformations often target the pyridine ring or the hydroxymethyl group.

One significant transformation is the reduction of a corresponding ester, methyl 4-butoxypyridine-2-carboxylate, to yield this compound. This reduction is effectively carried out using sodium borohydride in methanol. google.com

Another key reaction is the palladium-catalyzed cross-coupling of a protected pyridin-3-yl C-2'-deoxyribonucleoside with various partners. This allows for the introduction of alkyl, aryl, and hetaryl substituents at the 6-position of the pyridine ring. acs.org Subsequent aminations and alkoxylations can further diversify the derivatives. acs.org

The synthesis of related structures, such as (6-(tert-butoxy)pyridin-2-yl)methanol (B8657409), involves a multi-step process starting from 2,6-dibromopyridine. This includes a nucleophilic substitution with potassium tert-butoxide, followed by lithiation and formylation, and finally reduction of the resulting aldehyde with sodium borohydride to give the desired alcohol. rsc.org This product can then be converted to a chloromethyl derivative, which serves as a precursor for further reactions. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its intermediates. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents. researchgate.netmdpi.com

For instance, in the reduction of methyl 4-butoxypyridine-2-carboxylate, the reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before workup. google.com The use of an appropriate excess of the reducing agent, sodium borohydride, is also critical for driving the reaction to completion. google.com

In palladium-catalyzed cross-coupling reactions, the choice of the palladium source, ligand, base, and solvent system can dramatically influence the outcome. researchgate.net For example, studies on Suzuki-Miyaura reactions have shown that solvents like toluene, 1,4-dioxane, or acetonitrile (B52724) can be ineffective, while aqueous conditions can be successful. researchgate.net

The synthesis of related pyridine alcohols has also been optimized. For example, the hydrolysis of 2-acetoxymethylpyridine to 2-pyridinemethanol (B130429) can be achieved with a 20% potassium hydroxide (B78521) solution, which offers a good hydrolysis rate at a reduced cost. google.com

The following table provides examples of reaction conditions that have been optimized for related syntheses:

ReactionReactantsCatalyst/ReagentsSolventConditionsYield
ReductionMethyl 4-butoxypyridine-2-carboxylateSodium borohydrideMethanolMonitored by TLC google.comNot specified
Hydrolysis2-Acetoxymethylpyridine20% Potassium HydroxideNot specifiedNot specifiedHigh google.com
Cross-Coupling4-bromoacetophenone, benzeneboronic acidPd50Co50, K2CO3WaterReflux researchgate.netQuantitative researchgate.net
Aldehyde Reduction6-(tert-butoxy)picolinaldehydeSodium borohydrideTHFRoom temperature, 2h rsc.org70% rsc.org

Purification and Isolation Techniques for this compound and its Intermediates

The purification and isolation of this compound and its synthetic intermediates are crucial steps to ensure the final product's purity. A combination of chromatographic and non-chromatographic techniques is often employed.

After the reduction of methyl 4-butoxypyridine-2-carboxylate, the reaction mixture is typically concentrated in vacuo. The crude product is then dissolved in a mixture of an organic solvent, such as ethyl acetate (B1210297), and water for extraction. google.com This liquid-liquid extraction separates the desired product from inorganic salts and other water-soluble impurities.

Column chromatography is a widely used technique for purifying intermediates and final products. For example, in the synthesis of (6-(tert-butoxy)pyridin-2-yl)methanol, the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent. rsc.org Similarly, flash chromatography with a methanol/chloroform mobile phase has been used to purify related compounds. epo.org

Recrystallization is another powerful purification method. ijddr.in For instance, after filtration of a reaction mixture, the resulting precipitate can be recrystallized from a suitable solvent system, such as a methanol/water mixture, to obtain a pure crystalline product. bas.bg The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent. ijddr.in

The following table outlines common purification techniques:

TechniqueDescriptionApplication Example
ExtractionPartitioning of a compound between two immiscible liquid phases.Dissolving crude this compound in ethyl acetate/water. google.com
Column ChromatographySeparation based on the differential adsorption of compounds to a stationary phase.Purification of (6-(tert-butoxy)pyridin-2-yl)methanol on silica gel. rsc.org
Flash ChromatographyA rapid form of column chromatography using pressure.Purification using a methanol/chloroform eluent. epo.org
RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Recrystallization from a methanol/water mixture. bas.bg
FiltrationSeparating a solid from a liquid or gaseous fluid.Isolating a precipitated product from the reaction mixture. bas.bg

Reactivity of the Primary Alcohol Functional Group (–CH2OH) in this compound

The hydroxymethyl group attached to the pyridine ring at the 2-position is a primary alcohol. Its reactivity is influenced by the electronic properties of the 4-butoxypyridine ring.

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The hydroxymethyl group in alkoxypyridinylmethanols is susceptible to oxidation to carboxylic acids.

For instance, the related compound (6-(tert-butoxy)pyridin-2-yl)methanol can be synthesized from its corresponding aldehyde, 6-(tert-butoxy)picolinaldehyde, via reduction with sodium borohydride (NaBH4). rsc.org This suggests that the reverse reaction, the oxidation of the alcohol to the aldehyde, is a feasible transformation. The oxidation of similar thiazol-2-ylmethanols to ketones has also been reported, highlighting the reactivity of the alcohol group in heterocyclic methanols. researchgate.net

ReactantReagent(s)Product(s)Reaction Type
(6-(tert-butoxy)picolinaldehydeNaBH4, THF(6-(tert-butoxy)pyridin-2-yl)methanolReduction
Aryl and heteroaryl thiazol-2-ylmethanolsSulfuric acid, dimethoxyethane–waterCorresponding ketoneOxidation

The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles.

Esterification: The reaction of an alcohol with a carboxylic acid to form an ester is a fundamental transformation in organic chemistry. byjus.com The hydroxymethyl group in alkoxypyridinylmethanols can undergo esterification. This process is typically catalyzed by an acid and involves the formation of a sweet-smelling ester compound. byjus.com Various methods exist for esterification, including the use of acid anhydrides or acid chlorides. byjus.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods. For example, related pyridylmethyl ethers can be synthesized by reacting the corresponding chloromethyl pyridine with a sodium alkoxide. rsc.org A chemoselective method for the etherification of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) has been developed, which could potentially be applied to this compound. organic-chemistry.org

Reactant(s)Reagent(s)/CatalystProductReaction Type
Primary alcohol, Carboxylic acidAcid catalyst (e.g., H2SO4)Ester, WaterEsterification
4-(Chloromethyl)pyridine hydrochloride, Sodium ethoxideEthanol4-(Ethoxymethyl)pyridineEtherification
Benzyl alcohols, Methanol or Ethanol2,4,6-Trichloro-1,3,5-triazine (TCT), Dimethyl sulfoxide (DMSO)Methyl or Ethyl ethersEtherification

The hydroxyl group of the primary alcohol can be converted into a good leaving group, allowing for nucleophilic substitution at the hydroxymethyl carbon. bits-pilani.ac.in In nucleophilic substitution reactions, a nucleophile replaces a leaving group on the substrate. bits-pilani.ac.inpressbooks.pub The carbon-oxygen bond in the alcohol can be cleaved, and a new bond is formed with an incoming nucleophile. bits-pilani.ac.in The efficiency of this reaction depends on the nature of the substrate, the nucleophile, the leaving group, and the solvent. bits-pilani.ac.in

The synthesis of alkoxypyridinylmethanols often involves nucleophilic substitution reactions on a pyridine derivative. For example, the synthesis of various substituted pyridines can be achieved through nucleophilic substitution of a leaving group on the pyridine ring. organic-chemistry.org

ReactantNucleophileProductReaction Type
Alkyl halide (Substrate)Hydroxide ion (Nucleophile)AlcoholSN2 Reaction
NitroarenesCarbanions with leaving groupsSubstituted nitroarenesVicarious Nucleophilic Substitution

Reactivity of the Pyridine Nitrogen Atom in this compound

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions at the nitrogen center.

The pyridine nitrogen can be alkylated by electrophiles such as alkyl halides to form N-alkylpyridinium salts. This process is known as quaternization. google.com The N-alkylation of amines with alcohols is a well-established method for synthesizing more complex amines. rsc.orgbeilstein-journals.orgnih.gov Various catalytic systems, including those based on palladium, iridium, and manganese, have been developed to facilitate this transformation. rsc.orgbeilstein-journals.orgresearchgate.net These reactions often proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone. rsc.orgbeilstein-journals.org

The quaternization of nitrogen-containing heterocyclic compounds is a common reaction. google.com For example, the N-alkylation of aniline (B41778) with acetic acid can be achieved using a ruthenium catalyst. csic.es

Reactant(s)Catalyst/Reagent(s)ProductReaction Type
Amine, AlcoholPalladium(II) complexN-alkylated amineN-alkylation
Amine, AlcoholIridium(III)-NHC catalystN-alkylated amineN-alkylation
Amine, AlcoholManganese complex, BaseN-alkylated amineN-alkylation
Aniline, Acetic AcidRuthenium catalystN-ethylaniline, N,N-diethylanilineN-alkylation

N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the heterocyclic ring. The oxidation is typically achieved using various oxidizing agents under controlled conditions. Common reagents for the N-oxidation of pyridines include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and safer, more modern reagents such as sodium percarbonate or urea-hydrogen peroxide (UHP) adducts, often in the presence of a catalyst. organic-chemistry.org For instance, the use of methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide is efficient for many pyridines, although it can be sensitive to steric hindrance at the 2-position. thieme-connect.de

The presence of the electron-donating butoxy group at the 4-position increases the electron density on the pyridine nitrogen, facilitating the attack by the electrophilic oxygen atom of the oxidant. However, the hydroxymethyl group at the C-2 position presents a potential site for a competing oxidation reaction, which could yield the corresponding aldehyde or carboxylic acid. Therefore, chemoselective N-oxidation requires careful selection of reagents and reaction conditions to favor attack at the nitrogen over the primary alcohol. Reagents known for mild oxidation of nitrogen heterocycles are generally preferred. organic-chemistry.org The resulting this compound N-oxide is a valuable intermediate, as the N-oxide moiety can act as a leaving group or direct further functionalization of the pyridine ring. researchgate.net

Coordination Chemistry with Metal Centers (e.g., Platinum, other transition metals)

The molecular structure of this compound makes it an excellent candidate as a ligand in coordination chemistry. It can function as a bidentate, monoanionic ligand, coordinating to a metal center through both the pyridine nitrogen atom (a soft donor) and the deprotonated oxygen atom of the hydroxymethyl group (a hard donor). This N,O-chelation forms a thermodynamically stable five-membered ring with the metal ion.

This coordination behavior is particularly well-documented for platinum(II) and other transition metals with related pyridyl-alcohol ligands. For example, the crystal structure of trans-di-chlorobis(2,6-bis(hydroxymethyl)pyridine)platinum(II) dihydrate has been determined, confirming the coordination of the pyridyl nitrogen to the platinum center. grafiati.com In the case of this compound, reaction with a platinum(II) precursor, such as K₂PtCl₄, would be expected to yield a stable square-planar complex. The coordination sphere of platinum(II) strongly favors this geometry. researchgate.net

The formation of such complexes involves the displacement of labile ligands (like chloride) from the metal's coordination sphere. The butoxy group at the 4-position is generally considered a spectator in these reactions, influencing the electronic properties of the ligand but not directly participating in coordination. Research on complex platinum compounds with bulky alkoxy-substituted pyridine ligands confirms that such substituents are well-tolerated in the formation of stable metal complexes. nih.gov The resulting metallacycles are of significant interest in fields ranging from catalysis to materials science and medicinal chemistry. nih.gov

Table 1: Coordination Behavior of this compound
FeatureDescriptionReference
Ligand Type Bidentate, monoanionic (N,O-donor)Inferred from related structures
Coordination Sites Pyridine Nitrogen, Hydroxymethyl Oxygen (deprotonated) grafiati.com
Chelate Ring Size 5-membered ringInferred from structure
Typical Metal Centers Platinum(II), Palladium(II), Copper(II), Gallium(III) nih.govnih.gov
Expected Geometry (Pt(II)) Square-planar researchgate.net
Role of Butoxy Group Electronic modification of the ligand; generally non-coordinating nih.govnih.gov

Reactivity of the Butoxy Ether Linkage in this compound

Ether Cleavage Reactions

The butoxy group in this compound is an aryl alkyl ether linkage. This type of ether is susceptible to cleavage under strongly acidic conditions, typically with heating. The reaction proceeds via protonation of the ether oxygen, which transforms the butoxy group into a good leaving group (butanol). masterorganicchemistry.com The C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond due to the sp² hybridization of the aromatic carbon and resonance stabilization. Consequently, cleavage occurs exclusively at the alkyl-oxygen bond. libretexts.org

Treatment of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the formation of 4-hydroxy-2-(hydroxymethyl)pyridine and the corresponding butyl halide (1-bromobutane or 1-iodobutane). libretexts.orglibretexts.org The mechanism involves:

Protonation of the ether oxygen by the strong acid.

Nucleophilic attack by the halide ion (Br⁻ or I⁻) on the α-carbon of the butyl group in an Sₙ2 reaction.

This displaces the pyridinol moiety, which is a stable leaving group.

Alternative, milder methods for cleaving aryl alkyl ethers have also been developed, employing reagents such as boron tribromide (BBr₃) or certain thiolates, which can be useful when the forcing conditions of strong acids are incompatible with other functional groups in the molecule. masterorganicchemistry.comorganic-chemistry.org

Impact of Butoxy Group on Electronic Properties of the Pyridine Ring

The butoxy group at the 4-position profoundly influences the electronic landscape of the pyridine ring. As an alkoxy group, it acts as a powerful electron-donating group (EDG) through resonance. The lone pairs on the ether oxygen can be delocalized into the aromatic π-system, increasing the electron density at the ortho (C3, C5) and para (N1) positions relative to the substituent. This has several important consequences:

Increased Nucleophilicity: The ring is activated towards electrophilic aromatic substitution.

Increased Basicity: The electron density at the pyridine nitrogen is enhanced, making it a stronger Lewis base compared to unsubstituted pyridine, though this effect is somewhat counteracted by the presence of the 2-hydroxymethyl group.

Influence on Metal Coordination: In coordination complexes, the electron-donating nature of the butoxy group increases the electron density on the coordinated metal center, which can be observed through techniques like cyclic voltammetry. nih.gov

This electron-donating effect is in stark contrast to electron-withdrawing groups (EWGs), such as a chlorine atom, which decrease the basicity and deactivate the ring towards electrophilic attack. vulcanchem.com The electronic contribution of the butoxy group is a key factor in predicting the molecule's reactivity in various chemical transformations.

Table 2: Electronic Influence of Substituents on the Pyridine Ring
Substituent (Position)Electronic EffectImpact on ReactivityReference
-OBu (4-position) Strong Electron-Donating (Resonance)Activates ring to electrophiles; increases N basicity nih.gov
-Cl (2- or 4-position) Strong Electron-Withdrawing (Inductive)Deactivates ring to electrophiles; decreases N basicity vulcanchem.com
-NO₂ (4-position) Strong Electron-Withdrawing (Resonance/Inductive)Strongly deactivates ring to electrophiles nih.gov
-H (unsubstituted) Neutral (Reference)Baseline pyridine reactivity nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at a nearby ortho position. baranlab.org

In this compound, both the 4-butoxy group and the 2-hydroxymethyl group are potential DMGs. Alkoxy groups are well-established DMGs for pyridine rings, reliably directing metalation to the C3 position. arkat-usa.orgresearchgate.net The hydroxymethyl group, after deprotonation by the strong base to form an alkoxide, can also direct metalation to the C3 position. In this case, both groups direct to the same position, C3, which is also activated electronically by the butoxy group. This confluence of directing effects would strongly favor lithiation at the C3 position.

The general procedure involves treating the molecule with a strong lithium base like lithium diisopropylamide (LDA) or n-butyllithium at low temperature (e.g., -78 °C) in an anhydrous ether solvent like THF. arkat-usa.orgresearchgate.net The resulting aryllithium intermediate is a potent nucleophile and can be trapped by a wide variety of electrophiles to introduce new substituents at the C3 position with high regioselectivity. This one-pot metalation-electrophilic quench sequence provides a versatile route to a range of 3-substituted this compound derivatives, avoiding the challenges of controlling regioselectivity in classical electrophilic aromatic substitution reactions. nih.gov

Halogenation and Cross-Coupling Reactions

The conversion of the alcohol functionality in this compound to a halide is a key transformation that opens up pathways for various cross-coupling reactions. The resulting halopyridine can then be coupled with a range of organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds.

Halogenation

The direct halogenation of the hydroxymethyl group to a halomethyl group can be achieved using standard reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would be expected to convert the primary alcohol to the corresponding 2-(chloromethyl)-4-butoxypyridine. Similarly, phosphorus tribromide (PBr₃) would yield the 2-(bromomethyl) derivative. These reactions proceed via the formation of a reactive intermediate (e.g., a chlorosulfite ester with SOCl₂) followed by nucleophilic attack by the halide ion.

Alternatively, halogenation of the pyridine ring itself can be considered. However, the electron-rich nature of the 4-alkoxypyridine system directs electrophilic aromatic substitution. Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the positions ortho and para to the activating butoxy group, namely the 3- and 5-positions.

Cross-Coupling Reactions

Once converted to a halide, such as 2-chloro-4-butoxypyridine, the molecule becomes a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 2-halopyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, reacting 2-chloro-4-butoxypyridine with an arylboronic acid (Ar-B(OH)₂) would yield a 2-aryl-4-butoxypyridine. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with heteroaromatic substrates.

Stille Coupling: In a Stille coupling, the 2-halopyridine would be reacted with an organostannane reagent (R-SnBu₃). This method is known for its tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The 2-halopyridine derivative can be coupled with primary or secondary amines in the presence of a palladium catalyst and a strong base to yield 2-amino-4-butoxypyridine derivatives. Specialized phosphine (B1218219) ligands are often essential for the success of these reactions. researchgate.net

The general scheme for these cross-coupling reactions is illustrated below:

Scheme 1: Representative Cross-Coupling Reactions
Reaction NameCoupling PartnerProduct Type
Suzuki-MiyauraR-B(OH)₂Aryl/Alkenyl Pyridine
StilleR-SnBu₃Aryl/Alkenyl Pyridine
Buchwald-HartwigR₂NHAminopyridine

Note: 'R' in the table represents an organic substituent.

Organometallic Reactions Involving this compound or its Lithiated Analogues

The pyridine ring of this compound can be deprotonated using strong bases to form a lithiated species, which is a powerful nucleophile for the formation of new carbon-carbon bonds.

Directed Ortho-Metalation

The concept of directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 4-alkoxypyridines, the alkoxy group can direct lithiation to the adjacent C-3 position. Research on 4-methoxypyridine (B45360) has shown that treatment with strong bases like phenyllithium (B1222949) or mesityllithium (B1247292) in THF results in deprotonation at the C-3 position. arkat-usa.org

By analogy, it is highly probable that this compound would undergo lithiation at the 3-position upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures. The use of a hindered base is important to avoid nucleophilic attack at the pyridine ring. The initial coordination of the lithium base to the pyridine nitrogen and/or the butoxy oxygen facilitates the deprotonation at the adjacent C-3 position. The hydroxymethyl group would also need to be protected (e.g., as a silyl ether) prior to lithiation to prevent the acidic proton from quenching the organolithium reagent.

Once the 3-lithiated species is formed in situ, it can react with a variety of electrophiles to introduce new substituents at this position.

Table 1: Predicted Reactions of Lithiated this compound Derivative
ElectrophileReagent ExampleProduct after Deprotection
Alkyl HalideIodomethane (CH₃I)(4-Butoxy-3-methylpyridin-2-yl)methanol
Carbonyl CompoundAcetone ((CH₃)₂CO)(4-Butoxy-3-(1-hydroxy-1-methylethyl)pyridin-2-yl)methanol
AldehydeBenzaldehyde (PhCHO)(4-Butoxy-3-(hydroxy(phenyl)methyl)pyridin-2-yl)methanol
DisulfideDimethyl disulfide (CH₃SSCH₃)(4-Butoxy-3-(methylthio)pyridin-2-yl)methanol

This regioselective functionalization provides a versatile route to a wide range of 3-substituted 4-butoxypyridine derivatives that would be difficult to access through other synthetic methods. The ability to introduce diverse functional groups at a specific position highlights the synthetic utility of organometallic intermediates derived from this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Butoxypyridin 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (4-Butoxypyridin-2-yl)methanol in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete picture of the proton and carbon framework, as well as their connectivity, can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between δ 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons provide valuable information about their relative positions. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The protons of the butoxy group will exhibit characteristic signals: a triplet for the terminal methyl group (-CH₃) around δ 0.9-1.0 ppm, two multiplets for the internal methylene groups (-CH₂-CH₂-) in the range of δ 1.4-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-) around δ 4.0-4.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the butoxy group (C4) and the carbon bearing the methanol (B129727) group (C2) will have distinct chemical shifts influenced by the electronegative oxygen atoms. The carbons of the butoxy group will appear in the upfield region, with the terminal methyl carbon being the most shielded.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the butoxy chain and between the aromatic protons on the pyridine ring. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals.

Predicted NMR Data for this compound:

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine H-36.7-6.9 (d)108-112
Pyridine H-56.9-7.1 (d)115-120
Pyridine H-68.1-8.3 (d)148-152
-CH₂OH4.6-4.8 (s)60-65
-OHVariable-
-O-CH₂-4.0-4.2 (t)68-72
-O-CH₂-CH₂-1.7-1.9 (m)30-34
-CH₂-CH₃1.4-1.6 (m)18-22
-CH₃0.9-1.0 (t)13-15
Pyridine C-2-158-162
Pyridine C-4-163-167

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic butoxy group will appear in the 2850-3100 cm⁻¹ region. Characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations from the alcohol and the ether linkage will be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information on the non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum, appearing in the 990-1050 cm⁻¹ region. The C-H stretching vibrations will also be visible. The O-H stretch is typically weak in Raman spectra.

Characteristic Vibrational Frequencies for this compound:

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)Weak
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (aliphatic)2850-29602850-2960
C=C, C=N stretch (pyridine)1400-16001400-1600 (variable)
C-O stretch (alcohol)1000-1200Weak
C-O stretch (ether)1200-1270Weak
Pyridine ring breathing~1000Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₅NO₂), the expected exact mass can be calculated. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions, which are then analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) can be used to confirm the elemental formula with high confidence.

Expected HRMS Data for this compound:

Ion Calculated Exact Mass (m/z)
[C₁₀H₁₅NO₂ + H]⁺182.1125
[C₁₀H₁₅NO₂ + Na]⁺204.0944

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Pyridine Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the pyridine ring. The pyridine chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. Typically, pyridine and its derivatives show π → π* transitions, which are observed as strong absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents on the pyridine ring. The butoxy and methanol groups, being electron-donating, are likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Expected UV-Vis Absorption Data for this compound in a Protic Solvent (e.g., Methanol):

Transition Expected λmax (nm)
π → π~220-240
π → π~260-280

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound due to its moderate polarity. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer, would likely provide good separation. Detection can be achieved using a UV detector set at one of the absorption maxima of the pyridine chromophore. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for identification and quantification.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, particularly for assessing its purity and detecting volatile impurities. The compound would need to be sufficiently volatile and thermally stable for GC analysis. A polar capillary column would be appropriate for this analysis. The retention time would be dependent on the compound's volatility and its interaction with the stationary phase.

Typical Chromatographic Conditions:

Technique Column Mobile Phase/Carrier Gas Detection
HPLCC18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water gradientUV-Vis (e.g., at 265 nm)
GCPolar capillary (e.g., WAX)Helium or NitrogenFlame Ionization (FID) or Mass Spectrometry (MS)

Applications of 4 Butoxypyridin 2 Yl Methanol As a Chemical Building Block and Ligand in Academic Research

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in (4-Butoxypyridin-2-yl)methanol makes it an attractive starting material for the construction of more elaborate molecular architectures.

Construction of Advanced Heterocyclic Scaffolds

While direct research on this compound for this purpose is not extensively documented, its structure lends itself to the synthesis of various heterocyclic systems. The hydroxymethyl group can be readily oxidized to an aldehyde, which can then participate in a variety of cyclization reactions. For instance, condensation with amines or hydrazines could lead to the formation of fused pyrazolo[1,5-a]pyridine or imidazo[1,5-a]pyridine systems. The butoxy substituent, by modulating the electron density of the pyridine (B92270) ring, could influence the regioselectivity of these cyclization reactions.

Starting MaterialReagentPotential Heterocyclic Product
This compoundMnO₂ (Oxidation)4-Butoxypicolinaldehyde
4-ButoxypicolinaldehydeHydrazine7-Butoxy-pyrazolo[1,5-a]pyridine
4-ButoxypicolinaldehydeSubstituted AmineSubstituted 7-Butoxy-imidazo[1,5-a]pyridine

Derivatization for Chemically Probing Molecular Interactions

The derivatization of this compound can yield a library of molecules for probing molecular interactions. The hydroxyl group can be converted into a variety of other functional groups, such as esters, ethers, and amines, through standard organic transformations. Each new derivative possesses altered steric and electronic properties, which can be systematically varied to study their binding interactions with macromolecules or their self-assembly properties. For example, esterification with a fluorescent carboxylic acid could yield a probe for fluorescence-based assays, where the butoxy group could influence the photophysical properties of the fluorophore.

Functional Group TransformationReagentResulting DerivativePotential Application
EsterificationFluorescent Carboxylic AcidFluorescent EsterProbing binding sites in macromolecules
EtherificationAlkyl Halide with Reporter GroupLabeled EtherTracking molecular transport
Amination (via tosylation and substitution)Azide followed by reduction2-(Aminomethyl)-4-butoxypyridineIntroduction of a basic center for interaction studies

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. nih.govresearchgate.netbeilstein-journals.org While specific examples involving this compound are not prominent in the literature, its structural motifs suggest potential utility in such reactions. For instance, after oxidation to the corresponding aldehyde, it could serve as the aldehyde component in well-known MCRs like the Ugi or Passerini reactions. nih.gov The resulting products would incorporate the 4-butoxypyridine moiety, potentially imparting unique properties to the final molecule. Cascade reactions, which involve a series of intramolecular transformations, could also be initiated from derivatives of this compound.

Synthesis of Polymer Monomers and Functionalized Materials

The hydroxymethyl group of this compound provides a convenient anchor point for the synthesis of polymerizable monomers. For example, esterification with acrylic acid or methacrylic acid would yield the corresponding acrylate or methacrylate monomer. The resulting polymers would feature pendant 4-butoxypyridine units, which could be used to modulate the properties of the polymer, such as its solubility, thermal stability, and ability to coordinate with metal ions. Such functionalized polymers could find applications in areas like coatings, adhesives, and smart materials.

Ligand Design in Coordination Chemistry and Catalysis

The pyridine nitrogen of this compound is a classic Lewis basic site for coordination to metal centers. The adjacent hydroxymethyl group can also participate in coordination, making the molecule a potential bidentate ligand.

Development of Chiral and Achiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis. nih.govrsc.orgresearchgate.net this compound can serve as a scaffold for the synthesis of novel chiral ligands. The hydroxyl group can be a site for introducing chirality. For example, enantioselective reduction of the corresponding ketone would yield chiral this compound. Alternatively, the hydroxyl group can be used to attach a chiral auxiliary. The resulting chiral ligands, upon coordination to a transition metal, could catalyze a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The butoxy group, being electronically donating, would increase the electron density on the pyridine nitrogen, which could enhance the catalytic activity of the metal center.

Even in its achiral form, this compound can be a valuable ligand in catalysis. The coordination of this ligand to a metal center can influence the reactivity and selectivity of the catalyst through steric and electronic effects.

Ligand TypeSynthetic StrategyPotential Catalytic Application
Chiral P,N-LigandConversion of the hydroxyl to a phosphine (B1218219) via a chiral auxiliaryAsymmetric Hydrogenation
Chiral N,O-LigandUse of enantiomerically pure this compoundAsymmetric Transfer Hydrogenation
Achiral N,O-LigandDirect use of this compoundCross-coupling reactions

No Academic Research Found for "this compound" in Specified Applications

Following a comprehensive search of academic and scientific literature, no specific research findings were identified for the chemical compound "this compound" within the requested contexts of metal complex formation, supramolecular chemistry, or as a synthetic intermediate for pyridine N-oxides and polyfunctionalized pyridines.

The investigation sought to uncover detailed applications of "this compound" as a chemical building block and ligand. However, the search yielded no scholarly articles or publications detailing its use in the following areas:

Intermediate in the Synthesis of Chemically Relevant Analogues

Access to Polyfunctionalized Pyridines:The search did not reveal any studies where "this compound" serves as a starting material for the synthesis of more complex, polyfunctionalized pyridine derivatives.

Due to the absence of specific research data for "this compound" in these advanced chemical applications, it is not possible to provide a detailed and informative article adhering to the requested outline. The compound may be a novel or less-studied molecule, with its potential applications in these fields yet to be explored and published in peer-reviewed literature.

Computational and Theoretical Investigations of 4 Butoxypyridin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can map the electron distribution, determine molecular orbital energies, and predict sites of reactivity.

Detailed research findings from these calculations allow for the determination of key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Other calculated parameters, such as the electrostatic potential (ESP) map, reveal the charge distribution and can predict regions susceptible to electrophilic or nucleophilic attack. For (4-Butoxypyridin-2-yl)methanol, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the hydroxyl and butoxy groups are expected to be regions of negative potential (electron-rich), while the hydroxyl proton and parts of the aromatic ring are likely to be electron-deficient. researchgate.net

Note: The values in this table are hypothetical and serve to illustrate the data obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying complex chemical reactions. mdpi.com DFT calculations can elucidate detailed reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers. rsc.orgmdpi.comrsc.org

For this compound, a primary alcohol, a common reaction for investigation would be its oxidation to (4-butoxypyridin-2-yl)carbaldehyde. DFT studies could map the potential energy surface for this transformation using various oxidizing agents. The calculations would determine the structure of the transition state—the highest energy point along the reaction coordinate—and the activation energy required to reach it. A lower activation energy implies a faster reaction rate. Such studies are vital for optimizing reaction conditions and understanding catalytic processes. nih.govresearchgate.net

Table 2: Hypothetical DFT Energy Profile for the Oxidation of this compound

Species Description Relative Energy (kcal/mol)
Reactants This compound + Oxidant 0.0
Transition State 1 C-H bond breaking +25.5
Intermediate Hemiacetal-like species +5.2
Transition State 2 O-H bond breaking +15.8

Note: This table presents a hypothetical reaction energy profile to demonstrate the insights gained from DFT studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound moves, flexes, and interacts with its environment, such as solvent molecules. nih.govfrontiersin.org

A key application of MD is conformational analysis, which involves identifying the stable three-dimensional arrangements (conformers) of the molecule. researchgate.net For this compound, rotation around the C-C bond connecting the pyridine ring and the methanol (B129727) group, as well as the C-O bonds of the butoxy group, gives rise to various conformers. MD simulations can determine the relative populations of these conformers and the energy barriers for interconversion.

MD is also essential for studying intermolecular interactions. mdpi.com The simulation can explicitly model interactions between the solute and solvent molecules, revealing details about the solvation shell. For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors. youtube.comyoutube.com These interactions are critical in determining the molecule's solubility and how it might bind to a biological target. ijcce.ac.ir

Table 3: Intermolecular Interactions Involving this compound

Functional Group Potential Interaction Description
Hydroxyl (-OH) Hydrogen Bonding Can donate a hydrogen to and accept a hydrogen from solvent molecules like water.
Pyridine Nitrogen Hydrogen Bonding, Dipole-Dipole Acts as a hydrogen bond acceptor and contributes to the molecule's polarity.
Butoxy Oxygen Hydrogen Bonding, Dipole-Dipole Acts as a hydrogen bond acceptor.
Pyridine Ring π-π Stacking Can interact with other aromatic systems.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. DFT calculations are commonly used to predict nuclear magnetic resonance (NMR) and infrared (IR) spectra. d-nb.info

For ¹H and ¹³C NMR spectra, calculations can predict the chemical shifts of each unique atom in the molecule. youtube.comyoutube.com These predictions are based on the calculated magnetic shielding around each nucleus. By comparing the predicted spectrum with the experimental one, researchers can confidently assign each signal to a specific atom in the structure. rsc.org

Similarly, computational methods can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net Each vibrational mode is associated with a specific type of bond stretching or bending. Predicted IR spectra can help identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-O stretches of the ether and alcohol moieties. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine H (Position 3, 5, 6) 6.8 - 8.2 108.0 - 150.0
CH₂OH 4.6 64.0
OH 5.4 -
O-CH₂ (Butoxy) 4.0 68.0
CH₂ (Butoxy) 1.8 31.0
CH₂ (Butoxy) 1.5 19.5

Note: These values are hypothetical estimates based on typical chemical shifts for similar functional groups and are used for illustrative purposes.

Table 5: Predicted IR Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch (Alcohol) 3350
C-H Stretch (Aromatic) 3050
C-H Stretch (Aliphatic) 2870 - 2960
C=N / C=C Stretch (Pyridine Ring) 1500 - 1600
C-O Stretch (Alcohol) 1050

Note: Predicted frequencies illustrate the application of computational spectroscopy.

In Silico Screening for Chemical Building Block Potential

In silico screening, also known as virtual screening, uses computational techniques to evaluate large libraries of chemical structures for their potential in a specific application, such as drug discovery or materials science. nih.govmdpi.com this compound can be assessed as a building block or scaffold for creating more complex molecules. nih.gov

In the context of drug discovery, virtual screening can predict how derivatives of this compound might bind to a specific protein target. researchgate.net This process often involves molecular docking, where the molecule is computationally "placed" into the active site of a target protein to predict its binding orientation and affinity (docking score). mdpi.com

Table 6: Hypothetical In Silico Screening Profile for a Derivative of this compound

Parameter Predicted Value/Outcome Significance
Target Protein Kinase XYZ The scaffold is evaluated for its fit in a specific biological target.
Docking Score -8.5 kcal/mol A lower score indicates a potentially stronger binding affinity.
Hydrogen Bonds 3 (with Ser, Asp, Lys residues) Specific interactions that stabilize the protein-ligand complex.
Lipinski's Rule of 5 0 violations Indicates good "drug-like" properties for oral bioavailability.
Predicted Aqueous Solubility High Important for absorption and distribution.

Note: This table illustrates a typical output from a virtual screening workflow for a hypothetical derivative.

Future Directions and Emerging Research Avenues for 4 Butoxypyridin 2 Yl Methanol Chemistry

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on sustainability is steering research towards the development of eco-friendly synthetic pathways for (4-Butoxypyridin-2-yl)methanol. Key areas of focus include the use of biocatalysis and the adoption of greener reaction conditions.

Biocatalytic approaches offer a promising alternative to traditional chemical syntheses. The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PAL), for the synthesis of enantiomerically pure ring-substituted L-pyridylalanines from corresponding aldehydes highlights the potential of biocatalysis in creating complex pyridine (B92270) derivatives with high selectivity and under mild conditions. nih.govresearchgate.net Future research will likely focus on identifying or engineering enzymes capable of directly synthesizing this compound or its precursors from renewable feedstocks. The development of biocatalytic routes from sustainable sources to substituted pyridines is an active area of research, aiming to reduce reliance on petrochemical starting materials. ukri.org

Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of pyridine derivatives. This includes the use of greener solvents, such as polyethylene (B3416737) glycol (PEG-400), and alternative energy sources like ultrasound irradiation to promote reactions. tandfonline.comtandfonline.com The goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Green Chemistry ApproachKey FeaturesPotential Application to this compound Synthesis
Biocatalysis Use of enzymes for high selectivity and mild reaction conditions.Enzymatic reduction of a corresponding pyridine-2-carboxylic acid or aldehyde.
Sonochemistry Utilization of ultrasound irradiation to enhance reaction rates. tandfonline.comtandfonline.comnih.govUltrasound-assisted synthesis to improve yields and reduce reaction times.
Green Solvents Replacement of volatile organic compounds with more environmentally friendly alternatives like PEG-400. tandfonline.comtandfonline.comPerforming key synthetic steps in greener solvent systems.

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

Investigating the reactivity of this compound under non-conventional conditions can unlock new synthetic pathways and lead to the discovery of novel molecular architectures. Microwave-assisted organic synthesis (MAOS), sonochemistry, and photochemistry are at the forefront of this exploration.

Microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of heterocyclic compounds. For instance, the synthesis of a high-affinity pyrazolo-pyrimidinyl TSPO ligand was significantly accelerated using MAOS. This technique could be applied to various reactions involving this compound, such as esterifications, etherifications, or cross-coupling reactions, to enhance efficiency.

Sonochemistry, the application of ultrasound to chemical reactions, offers another avenue for exploring novel reactivity. Ultrasound-assisted synthesis has been successfully employed for the eco-efficient, one-pot multicomponent synthesis of highly functionalized pyridine derivatives in excellent yields at room temperature. nih.gov This method could facilitate the synthesis of novel derivatives of this compound.

Photochemical reactions present a unique opportunity to access excited-state reactivity that is not achievable through thermal methods. eurekaselect.com The pyridine moiety in this compound can be susceptible to photochemical transformations, such as cycloadditions or rearrangements, leading to the formation of structurally complex and unique molecules.

Non-Conventional ConditionPrinciplePotential Application to this compound
Microwave Irradiation Rapid and uniform heating of the reaction mixture.Acceleration of substitution and coupling reactions involving the hydroxyl group or the pyridine ring.
Sonochemistry Acoustic cavitation enhances mass transfer and reaction rates. tandfonline.comtandfonline.comnih.govPromotion of multi-component reactions to build complex scaffolds from this compound.
Photochemistry Use of light to induce chemical reactions. eurekaselect.comAccessing novel cycloaddition or rearrangement pathways of the pyridine ring.

Expansion of Synthetic Utility in Diversified Chemical Areas

The versatile structure of this compound makes it an attractive building block for the synthesis of a wide range of chemical entities with potential applications in medicinal chemistry and materials science.

In medicinal chemistry, pyridine derivatives are core components of many pharmaceuticals. Research has demonstrated the potential of pyridylmethanol derivatives as novel and selective antagonists for targets like the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation. Furthermore, various pyridine derivatives have been synthesized and screened for their anti-malarial activity, with some compounds showing significant inhibition of parasite multiplication. The butoxy group and the methanol (B129727) functionality on the pyridine ring of this compound provide handles for further chemical modification to generate libraries of compounds for screening against various biological targets.

The synthetic utility of this compound can be expanded by exploring its use as a precursor for more complex heterocyclic systems or as a ligand in organometallic chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the methanol group can act as a bidentate ligand for various metal centers, leading to the formation of novel catalysts or functional materials.

Integration into Advanced Functional Materials and Nanotechnology (Chemically focused)

The unique electronic and coordination properties of the pyridine moiety make this compound a promising candidate for integration into advanced functional materials and nanotechnology.

The pyridyl group can be used to functionalize the surface of nanoparticles, imparting specific properties and enabling further conjugation with other molecules. For example, pyridyl disulfide-functionalized nanoparticles have been synthesized for the purpose of conjugating thiol-containing small molecules, peptides, and proteins. nih.govacs.org This approach could be adapted using this compound to create functionalized nanoparticles with tailored surface chemistry. The pyridyl functional groups can also play a crucial role in guiding the formation and stabilization of metal nanoparticles, such as palladium nanoparticles, within a polymer matrix. researchgate.netjst.go.jp

Furthermore, the incorporation of this compound into polymer chains could lead to the development of new functional polymers with interesting properties, such as metal-ion sensing, catalytic activity, or specific self-assembly characteristics. The butoxy group can enhance the solubility and processability of such polymers.

Application AreaRole of this compoundPotential Outcome
Functionalized Nanoparticles Surface ligand to modify the properties of nanoparticles. nih.govacs.orgNanoparticles with tailored surface chemistry for applications in catalysis, sensing, or drug delivery.
Nanoparticle Synthesis Stabilizing agent for the formation of metal nanoparticles. researchgate.netjst.go.jpControl over the size and dispersion of metal nanoparticles within a matrix.
Functional Polymers Monomer or functional additive in polymer synthesis.Polymers with enhanced properties such as thermal stability, conductivity, or chelating ability.

High-Throughput Synthesis and Screening of this compound Derivatives

To accelerate the discovery of new applications for this compound, high-throughput synthesis and screening (HTS) methodologies are essential. By creating large and diverse libraries of derivatives, researchers can rapidly identify compounds with desired biological or material properties.

The development of automated synthesis platforms can facilitate the rapid production of a wide array of this compound derivatives. This can be achieved by systematically varying the substituents on the pyridine ring or by modifying the butoxy and methanol groups. These libraries can then be subjected to HTS assays to screen for various activities.

In the context of drug discovery, these libraries can be screened against a multitude of biological targets using phenotypic or target-based approaches. Phenotypic screening, which assesses the effect of a compound on cell behavior, has been instrumental in the discovery of many first-in-class drugs. The creation of focused screening libraries, designed to target specific protein families such as kinases or GPCRs, can also increase the efficiency of the drug discovery process.

HTS ApproachDescriptionRelevance to this compound
Combinatorial Synthesis Automated synthesis of a large number of compounds in a systematic manner.Rapid generation of a diverse library of this compound derivatives for screening.
Phenotypic Screening Assessing the effects of compounds on cellular or organismal phenotypes.Identification of derivatives with novel biological activities without prior knowledge of the specific target.
Target-Based Screening Screening compounds against a specific, known biological target.Discovery of potent and selective modulators of disease-relevant proteins.

Q & A

Q. (Basic/Analytical Methods)

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., butoxy CH2_2 signals at δ 0.9–1.5 ppm; hydroxymethyl at δ 4.5–5.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 212.1284 for C11_{11}H17_{17}NO2_2) .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

(Advanced/Data Contradiction Analysis)
Discrepancies often arise from assay conditions or sample purity . For example:

  • Antimicrobial assays : Variations in microbial strains (e.g., E. coli vs. S. aureus) or culture media (e.g., Mueller-Hinton vs. LB agar) can lead to conflicting MIC values .
  • Purity thresholds : Impurities >2% may falsely modulate activity; cross-validate with HPLC-purified samples .
  • Solvent effects : DMSO concentrations >1% in cell-based assays can artifactually suppress activity .

Q. Recommended approach :

Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

Use orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) .

What are the current gaps in toxicological and ecological data for this compound, and how can they be addressed?

(Advanced/Risk Assessment)
Existing data gaps include:

  • Acute/chronic toxicity : No in vivo studies are available; prioritize OECD 423 (acute oral toxicity) and 452 (chronic exposure) protocols .
  • Ecotoxicity : Degradation half-life (t1/2_{1/2}) and bioaccumulation potential remain unstudied. Use OECD 301 (ready biodegradability) and 305 (bioaccumulation in fish) .

Q. Mitigation strategies :

  • Computational modeling : Predict toxicity using QSAR tools (e.g., EPA’s TEST) .
  • In vitro alternatives : Use zebrafish embryos (FET assay) for rapid ecotoxicity screening .

What strategies optimize the stability of this compound in formulation studies?

Q. (Advanced/Pharmaceutical Development)

  • pH control : Stabilize the hydroxymethyl group by buffering formulations at pH 6–7 to prevent oxidation .
  • Lyophilization : Improve shelf-life by lyophilizing with cryoprotectants (e.g., trehalose) .
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.